Multiple studies have compared its efficacy to other cough suppressants:
These findings suggest dimemorfan phosphate is a viable and potentially more potent alternative to other commonly used cough suppressants.
While research on dimemorfan phosphate is limited, some studies suggest potential applications beyond cough suppression:
Dimemorfan phosphate, also known as 3,17-dimethylmorphinan, is a compound classified as an antitussive agent primarily used to suppress cough. It belongs to the morphinan family and is recognized for its efficacy in treating cough without the narcotic effects commonly associated with other cough suppressants like codeine. Developed by Yamanouchi Pharmaceutical (now Astellas Pharma), dimemorfan was introduced in Japan in 1975 and later marketed in Spain and Italy . The chemical formula for dimemorfan phosphate is C₁₈H₂₈NO₄P, with a molar mass of approximately 355.39 g/mol .
Unlike codeine, another cough suppressant with some narcotic properties, dimemorfan acts directly on the cough center in the brainstem, specifically the medulla oblongata []. It primarily functions as a sigma-1 receptor agonist, leading to cough suppression []. Unlike dextromethorphan, dimemorfan has minimal affinity for the NMDA receptor, reducing the risk of dissociative side effects [].
Dimemorfan exhibits significant biological activity as a cough suppressant. It acts centrally on the medullary cough center, similar to dextromethorphan but without the dissociative effects associated with NMDA receptor antagonism. Studies indicate that dimemorfan is approximately three times more potent than codeine and has a lower potential for abuse due to its unique receptor profile . It primarily interacts with sigma-1 receptors, while showing minimal affinity for sigma-2 receptors and NMDA receptors .
The synthesis of dimemorfan phosphate can be achieved through various methods, including:
Dimemorfan phosphate is primarily used as an antitussive agent in pharmaceutical formulations aimed at treating coughs associated with colds and other respiratory conditions. Its non-narcotic nature makes it a preferred choice over traditional narcotic cough suppressants . Additionally, it has been studied for its potential benefits in various formulations due to its relatively low side effect profile compared to similar compounds.
Research indicates that dimemorfan phosphate can interact adversely with certain medications, particularly monoamine oxidase inhibitors (MAOIs), leading to severe hypertensive reactions . Its pharmacological profile suggests minimal interactions with other common medications, but caution is advised when prescribed alongside central nervous system depressants.
Dimemorfan phosphate shares similarities with several other compounds in the morphinan class. Below is a comparison highlighting its uniqueness:
Compound | Potency as Antitussive | NMDA Receptor Activity | Sigma-1 Receptor Affinity | Abuse Potential |
---|---|---|---|---|
Dimemorfan phosphate | High | Low | Moderate | Low |
Dextromethorphan | Moderate | High | High | Moderate |
Codeine | Moderate | Low | Low | High |
Levorphanol | High | Moderate | Moderate | High |
Dextrorphan | Moderate | High | Low | Moderate |